Tiagabine Hydrochloride

Catalog No.
S545321
CAS No.
145821-59-6
M.F
C20H26ClNO2S2
M. Wt
412.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiagabine Hydrochloride

CAS Number

145821-59-6

Product Name

Tiagabine Hydrochloride

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C20H26ClNO2S2

Molecular Weight

412.0 g/mol

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1

InChI Key

YUKARLAABCGMCN-PKLMIRHRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride, Gabitril, N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid, NO 328, NO 329, NO-328, NO-329, tiagabine, Tiagabine Hydrochloride, tiagabine, (S)-isomer

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl

The exact mass of the compound Tiagabine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tiagabine Hydrochloride (CAS 145821-59-6) is a highly selective, reversible inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). Structurally derived from nipecotic acid, it features a lipophilic bis-(3-methylthiophen-2-yl)butenyl anchor that enables robust central nervous system (CNS) penetration. Supplied as a stable hydrochloride salt, it offers superior aqueous solubility compared to its free base counterpart. In procurement and material selection, Tiagabine Hydrochloride is prioritized as a gold-standard pharmacological tool and active pharmaceutical ingredient (API) for neuropharmacological research, offering precise modulation of synaptic GABA levels without the off-target transporter interactions seen in earlier-generation compounds[1].

Substituting Tiagabine Hydrochloride with its parent compound, nipecotic acid, or its free base form fundamentally compromises experimental and therapeutic viability. Nipecotic acid is highly hydrophilic and zwitterionic, meaning it cannot cross the blood-brain barrier (BBB), restricting its use exclusively to isolated in vitro systems. While synthesizing the free base of Tiagabine solves the BBB penetration issue, the free base is prone to oxidative degradation and exhibits poor aqueous solubility, complicating formulation and risking inconsistent dosing. Procuring the hydrochloride salt resolves both issues simultaneously: it retains the lipophilic anchor required for systemic in vivo CNS engagement while providing the high aqueous solubility (up to 25 mM) and shelf stability necessary for reproducible, solvent-free assay preparation [1].

Aqueous Solubility and Formulation Stability for Biological Assays

Tiagabine Hydrochloride provides a critical processability advantage over the free base form. While the free base is poorly soluble in water and susceptible to oxidative degradation in aqueous environments, the hydrochloride salt achieves an aqueous solubility of up to 25 mM (approx. 10 mg/mL). This allows for the direct preparation of homogeneous dosing suspensions or assay buffers without relying on high concentrations of DMSO, which can be neurotoxic or disrupt cellular assays .

Evidence DimensionAqueous Solubility
Target Compound DataUp to 25 mM in water
Comparator Or BaselineTiagabine Free Base (Sparingly soluble/insoluble in water)
Quantified Difference>100-fold improvement in aqueous solubility
ConditionsStandard aqueous buffer at physiological pH

Eliminates the need for harsh organic co-solvents in cell-based assays and in vivo dosing formulations, ensuring baseline reproducibility.

Blood-Brain Barrier (BBB) Penetration via Lipophilic Anchoring

The parent compound, nipecotic acid, is a potent GAT-1 inhibitor in vitro but is highly hydrophilic and zwitterionic, resulting in negligible blood-brain barrier (BBB) penetration. Tiagabine overcomes this via a bis-(3-methylthiophen-2-yl)butenyl lipophilic anchor, shifting the partition coefficient (Log D) into the ideal range for CNS penetration (Log D ~ 1.4–1.6). This structural modification transforms an in vitro-only tool into a systemically active in vivo therapeutic and research agent [1].

Evidence DimensionCNS Permeability / Lipophilicity
Target Compound DataLog D ~ 1.4–1.6 (readily crosses BBB)
Comparator Or BaselineNipecotic Acid (Hydrophilic, negligible BBB penetration)
Quantified DifferenceShift from zero systemic CNS efficacy to potent in vivo target engagement
ConditionsSystemic administration in in vivo neurological models

Allows researchers to administer the compound systemically rather than requiring direct intracerebroventricular (ICV) injection.

Transporter Selectivity and Off-Target Minimization

Unlike early-generation GABA uptake inhibitors or the baseline nipecotic acid which show minimal selectivity among GABA transporter subtypes, Tiagabine exhibits extreme precision for GAT-1. Structural biology and binding assays confirm that Tiagabine has an IC50 of approximately 67 nM for GAT-1, representing a 10,000 to 20,000-fold higher affinity for GAT-1 compared to GAT-2 and GAT-3. This selectivity is driven by unique interactions with the inward-open conformation of the transporter [1].

Evidence DimensionBinding Affinity (Selectivity Ratio)
Target Compound Data10,000–20,000-fold preference for GAT-1
Comparator Or BaselineNipecotic Acid (Minimal selectivity across GAT subtypes)
Quantified Difference4-log increase in subtype selectivity
ConditionsIn vitro transporter binding assays

Prevents confounding data from GAT-2 or GAT-3 inhibition, ensuring that observed pharmacological effects are strictly GAT-1 mediated.

Systemic In Vivo Neurological Disease Modeling

Due to its optimized Log D and proven blood-brain barrier penetration, Tiagabine Hydrochloride is the preferred GAT-1 inhibitor for systemic dosing (oral or intraperitoneal) in rodent models of epilepsy, allodynia, and anxiety, eliminating the need for invasive intracerebroventricular administration .

Aqueous In Vitro Transporter Kinetics Assays

The high aqueous solubility of the hydrochloride salt (up to 25 mM) makes it ideal for cell-based neurotransmitter reuptake assays and patch-clamp electrophysiology, allowing researchers to avoid high concentrations of DMSO that can disrupt delicate lipid bilayers or cell viability.

Structural Biology and Cryo-EM Ligand Trapping

Because Tiagabine specifically locks GAT-1 in the inward-open conformation without irreversible covalent binding, it is utilized as a stabilizing ligand in high-resolution structural biology studies (such as cryo-EM) to elucidate transporter mechanics and facilitate structure-based drug design for novel GABAergic compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

411.1093491 Da

Monoisotopic Mass

411.1093491 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DQH6T6D8OY

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; GABA Agents; Neurotransmitter Uptake Inhibitors; Neuroprotective Agents

Pharmacology

Tiagabine Hydrochloride is the hydrochloride salt form of tiagabine, a nipecotic acid derivative with anticonvulsant property. Tiagabine hydrochloride inhibits the gamma-aminobutyric acid (GABA) transporter type 1 (GAT1), which is predominantly localized in presynaptic terminals of neurons thereby preventing the reuptake of GABA by the presynaptic endings. Consequently, this increases the level of available GABA within the synaptic cleft, thereby resulting in prolongation of its inhibitory actions. Tiagabine is effective against maximum electroshock seizures and both limbic and generalized tonic-clonic seizures.

MeSH Pharmacological Classification

Anticonvulsants

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

145821-59-6

Wikipedia

Tiagabine hydrochloride

FDA Medication Guides

GABITRIL
TIAGABINE HYDROCHLORIDE
TABLET;ORAL
CEPHALON
08/09/2016

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Pulman J, Hutton JL, Marson AG. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Feb 5;2:CD001908. doi: 10.1002/14651858.CD001908.pub3. Review. PubMed PMID: 24500879.
2: Błaszczyk B. [Tiagabine--own experience in the refractory epilepsy treatment]. Wiad Lek. 2013;66(2 Pt 2):175-9. Review. Polish. PubMed PMID: 25775813.
3: Vasudev A, Macritchie K, Rao SK, Geddes J, Young AH. Tiagabine for acute affective episodes in bipolar disorder. Cochrane Database Syst Rev. 2012 Dec 12;12:CD004694. doi: 10.1002/14651858.CD004694.pub3. Review. PubMed PMID: 23235614.
4: Pulman J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2012 May 16;5:CD001908. doi: 10.1002/14651858.CD001908.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;2:CD001908. PubMed PMID: 22592677; PubMed Central PMCID: PMC4058679.
5: Vasudev A, Macritchie K, Rao SN, Geddes J, Young AH. Tiagabine in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD005173. doi: 10.1002/14651858.CD005173.pub3. Review. PubMed PMID: 22161389.
6: Bentué-Ferrer D, Tribut O, Verdier MC; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of tiagabine]. Therapie. 2010 Jan-Feb;65(1):51-5. doi: 10.2515/therapie/2009065. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205996.
7: Schwartz TL, Nihalani N. Tiagabine in anxiety disorders. Expert Opin Pharmacother. 2006 Oct;7(14):1977-87. Review. PubMed PMID: 17020423.
8: Young AH, Geddes JR, Macritchie K, Rao SN, Vasudev A. Tiagabine in the maintenance treatment of bipolar disorders. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD005173. Review. Update in: Cochrane Database Syst Rev. 2011;(12):CD005173. PubMed PMID: 16856081.
9: Young AH, Geddes JR, Macritchie K, Rao SN, Watson S, Vasudev A. Tiagabine in the treatment of acute affective episodes in bipolar disorder: efficacy and acceptability. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD004694. Review. Update in: Cochrane Database Syst Rev. 2012;12:CD004694. PubMed PMID: 16856056.
10: Spiller HA, Winter ML, Ryan M, Krenzelok EP, Anderson DL, Thompson M, Kumar S. Retrospective evaluation of tiagabine overdose. Clin Toxicol (Phila). 2005;43(7):855-9. Review. PubMed PMID: 16440513.
11: Stahl SM. Anticonvulsants as anxiolytics, part 1: tiagabine and other anticonvulsants with actions on GABA. J Clin Psychiatry. 2004 Mar;65(3):291-2. Review. PubMed PMID: 15096065.
12: de Borchgrave V, Lienard F, Willemart T, van Rijckevorsel K. Clinical and EEG findings in six patients with altered mental status receiving tiagabine therapy. Epilepsy Behav. 2003 Jun;4(3):326-37. Review. PubMed PMID: 12791336.
13: Sills GJ. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine. Epileptic Disord. 2003 Mar;5(1):51-6. Review. PubMed PMID: 12773297.
14: Angehagen M, Ben-Menachem E, Rönnbäck L, Hansson E. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. Neurochem Res. 2003 Feb;28(2):333-40. Review. PubMed PMID: 12608706.
15: Casas-Fernández C, Domingo-Jiménez R. [Characteristics and indications of tiagabine]. Rev Neurol. 2002 Sep;35 Suppl 1:S96-S100. Review. Spanish. PubMed PMID: 12373661.
16: Pereira J, Marson AG, Hutton JL. Tiagabine add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2002;(3):CD001908. Review. Update in: Cochrane Database Syst Rev. 2012;5:CD001908. PubMed PMID: 12137637.
17: Kellinghaus C, Dziewas R, Lüdemann P. Tiagabine-related non-convulsive status epilepticus in partial epilepsy: three case reports and a review of the literature. Seizure. 2002 Jun;11(4):243-9. Review. PubMed PMID: 12027571.
18: Carta MG, Hardoy MC, Grunze H, Carpiniello B. The use of tiagabine in affective disorders. Pharmacopsychiatry. 2002 Jan;35(1):33-4. Review. PubMed PMID: 11819159.
19: Genton P, Guerrini R, Perucca E. Tiagabine in clinical practice. Epilepsia. 2001;42 Suppl 3:42-5. Review. PubMed PMID: 11520322.
20: Schachter SC. Pharmacology and clinical experience with tiagabine. Expert Opin Pharmacother. 2001 Jan;2(1):179-87. Review. PubMed PMID: 11336578.

Explore Compound Types